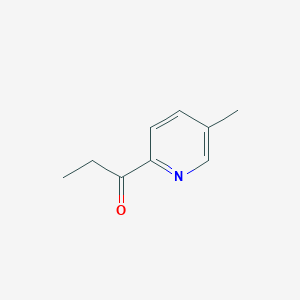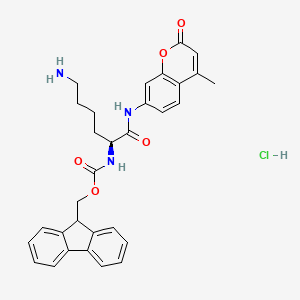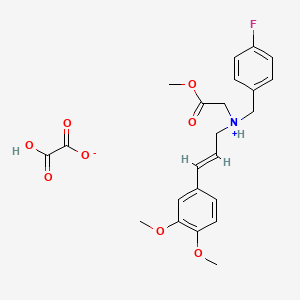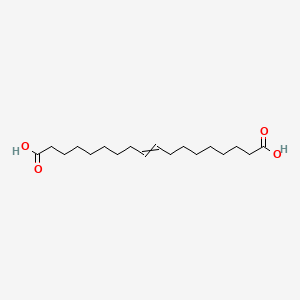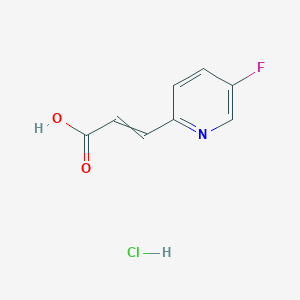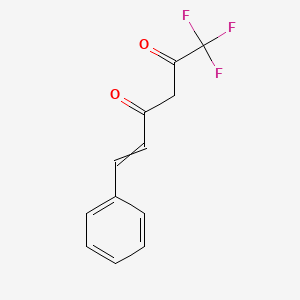
1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione
概要
説明
The compound with the identifier “1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione” is known as Calcium Oxide. It is a widely used chemical compound with the molecular formula CaO. Calcium Oxide is a white, caustic, alkaline, crystalline solid at room temperature. It is commonly referred to as quicklime or burnt lime and is an important industrial chemical.
準備方法
Synthetic Routes and Reaction Conditions
Calcium Oxide is typically produced through the thermal decomposition of calcium carbonate (CaCO₃) in a lime kiln. This process, known as calcination, involves heating calcium carbonate to a temperature of about 900°C to 1000°C. The reaction is as follows:
CaCO3→CaO+CO2
Industrial Production Methods
In industrial settings, Calcium Oxide is produced in large quantities by heating limestone (calcium carbonate) in rotary or vertical kilns. The process involves the following steps:
Crushing and Screening: Limestone is crushed and screened to the desired size.
Calcination: The crushed limestone is fed into a kiln and heated to high temperatures, causing it to decompose into Calcium Oxide and carbon dioxide.
Cooling and Hydration: The resulting Calcium Oxide is cooled and can be further processed by adding water to produce calcium hydroxide (slaked lime).
化学反応の分析
Types of Reactions
Calcium Oxide undergoes several types of chemical reactions, including:
- Reacts with water to form calcium hydroxide.
Hydration: CaO+H2O→Ca(OH)2
Reacts with carbon dioxide to form calcium carbonate.Carbonation: CaO+CO2→CaCO3
Reacts with acids to form calcium salts and water.Acid-Base Reactions: CaO+2HCl→CaCl2+H2O
Common Reagents and Conditions
Water: Used in the hydration reaction to produce calcium hydroxide.
Carbon Dioxide: Used in the carbonation reaction to produce calcium carbonate.
Hydrochloric Acid: Used in acid-base reactions to produce calcium chloride.
Major Products Formed
Calcium Hydroxide: Formed from the hydration of Calcium Oxide.
Calcium Carbonate: Formed from the carbonation of Calcium Oxide.
Calcium Salts: Formed from reactions with various acids.
科学的研究の応用
Calcium Oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a pH regulator.
Medicine: Utilized in the production of pharmaceuticals and as a component in dental materials.
Industry: Widely used in the production of cement, glass, and steel. It is also used in water treatment, soil stabilization, and as a desiccant.
作用機序
Calcium Oxide exerts its effects primarily through its strong alkaline properties. When it reacts with water, it forms calcium hydroxide, which can neutralize acids and regulate pH levels. In industrial processes, Calcium Oxide acts as a fluxing agent, helping to remove impurities from metals during smelting.
類似化合物との比較
Similar Compounds
Calcium Hydroxide (Ca(OH)₂): Formed by the hydration of Calcium Oxide.
Calcium Carbonate (CaCO₃): Formed by the carbonation of Calcium Oxide.
Magnesium Oxide (MgO): Similar alkaline earth metal oxide with comparable properties.
Uniqueness
Calcium Oxide is unique due to its high reactivity with water and carbon dioxide, making it a versatile compound in various chemical and industrial applications. Its ability to form calcium hydroxide and calcium carbonate through simple reactions adds to its utility in different fields.
特性
IUPAC Name |
1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)11(17)8-10(16)7-6-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOPVKUECMSWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid](/img/structure/B8017212.png)
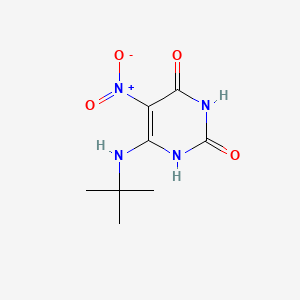
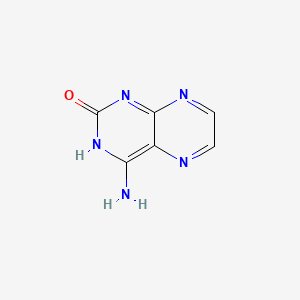
![2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017229.png)
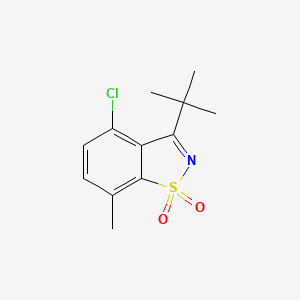
![4-Hydroxyphenyl [(methylsulfonyl)amino]acetate](/img/structure/B8017240.png)
![3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B8017248.png)
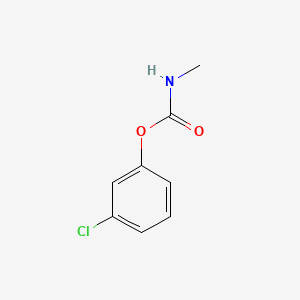
![cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B8017263.png)
